Cas no 1016684-67-5 ((3-{(oxolan-2-yl)methoxymethyl}phenyl)methanamine)

(3-{(oxolan-2-yl)methoxymethyl}phenyl)methanamine 化学的及び物理的性質
名前と識別子
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- {3-[(oxolan-2-ylmethoxy)methyl]phenyl}methanamine
- (3-{[(oxolan-2-yl)methoxy]methyl}phenyl)methanamine
- (3-{(oxolan-2-yl)methoxymethyl}phenyl)methanamine
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- MDL: MFCD09803471
- インチ: 1S/C13H19NO2/c14-8-11-3-1-4-12(7-11)9-15-10-13-5-2-6-16-13/h1,3-4,7,13H,2,5-6,8-10,14H2
- InChIKey: JKFKOJLQIJOSHD-UHFFFAOYSA-N
- ほほえんだ: C1(CN)=CC=CC(COCC2CCCO2)=C1
計算された属性
- せいみつぶんしりょう: 221.141579g/mol
- どういたいしつりょう: 221.141579g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 44.5Ų
- ぶんしりょう: 221.29g/mol
(3-{(oxolan-2-yl)methoxymethyl}phenyl)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-309234-0.05g |
(3-{[(oxolan-2-yl)methoxy]methyl}phenyl)methanamine |
1016684-67-5 | 95.0% | 0.05g |
$76.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316365-5g |
(3-{[(oxolan-2-yl)methoxy]methyl}phenyl)methanamine |
1016684-67-5 | 95% | 5g |
¥30209 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316365-50mg |
(3-{[(oxolan-2-yl)methoxy]methyl}phenyl)methanamine |
1016684-67-5 | 95% | 50mg |
¥2052 | 2023-04-17 | |
Enamine | EN300-309234-5g |
(3-{[(oxolan-2-yl)methoxy]methyl}phenyl)methanamine |
1016684-67-5 | 95% | 5g |
$1199.0 | 2023-09-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316365-500mg |
(3-{[(oxolan-2-yl)methoxy]methyl}phenyl)methanamine |
1016684-67-5 | 95% | 500mg |
¥6696 | 2023-04-17 | |
Enamine | EN300-309234-10.0g |
(3-{[(oxolan-2-yl)methoxy]methyl}phenyl)methanamine |
1016684-67-5 | 95.0% | 10.0g |
$1778.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1316365-100mg |
(3-{[(oxolan-2-yl)methoxy]methyl}phenyl)methanamine |
1016684-67-5 | 95% | 100mg |
¥3045 | 2023-04-17 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB017314401-5g |
(3-{[(oxolan-2-yl)methoxy]methyl}phenyl)methanamine |
1016684-67-5 | 95+% | 5g |
¥10933.00 | 2023-09-15 | |
Chemenu | CM450322-250mg |
(3-{[(oxolan-2-yl)methoxy]methyl}phenyl)methanamine |
1016684-67-5 | 95%+ | 250mg |
$205 | 2023-02-19 | |
Chemenu | CM450322-1g |
(3-{[(oxolan-2-yl)methoxy]methyl}phenyl)methanamine |
1016684-67-5 | 95%+ | 1g |
$508 | 2023-02-19 |
(3-{(oxolan-2-yl)methoxymethyl}phenyl)methanamine 関連文献
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
(3-{(oxolan-2-yl)methoxymethyl}phenyl)methanamineに関する追加情報
Compound CAS No. 1016684-67-5: (3-{(oxolan-2-yl)methoxymethyl}phenyl)methanamine
The compound with CAS number 1016684-67-5, known as (3-{(oxolan-2-yl)methoxymethyl}phenyl)methanamine, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of aromatic amines, characterized by the presence of a benzene ring substituted with specific functional groups. The oxolan-2-yl group, also known as a tetrahydrofuran (THF) moiety, adds unique properties to the molecule, making it an interesting subject for both academic and industrial research.
Recent studies have highlighted the importance of methoxymethyl substituents in modulating the pharmacokinetic and pharmacodynamic profiles of aromatic amines. The phenyl ring in this compound serves as a versatile platform for further chemical modifications, enabling researchers to explore its applications in drug design and material science. The methanamine group, on the other hand, introduces amine functionality, which is crucial for hydrogen bonding and other intermolecular interactions.
One of the most promising areas of research involving this compound is its potential use in medicinal chemistry. The (3-{(oxolan-2-yl)methoxymethyl}phenyl) moiety has been shown to enhance the solubility and bioavailability of drugs, making it an attractive candidate for drug delivery systems. Additionally, the compound's ability to form stable complexes with metal ions has opened new avenues for its application in catalysis and coordination chemistry.
From a synthetic perspective, the preparation of (3-{(oxolan-2-yl)methoxymethyl}phenyl)methanamine involves a multi-step process that typically includes nucleophilic substitution and coupling reactions. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is readily available for further studies. The use of environmentally friendly reagents and conditions has also been emphasized to align with green chemistry principles.
In terms of structural analysis, modern techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into the spatial arrangement of atoms in this molecule. These studies have revealed that the oxolan-2-yl group adopts a specific conformation that minimizes steric hindrance, thereby enhancing the molecule's stability and reactivity.
The methoxy group attached to the benzene ring plays a critical role in determining the electronic properties of the compound. This substituent donates electron density through resonance effects, which can influence both the reactivity of the amine group and the overall aromaticity of the benzene ring. Such electronic effects are particularly important in applications where precise control over molecular interactions is required.
Looking ahead, ongoing research is focused on exploring the biological activity of (3-{(oxolan-2-yl)methoxymethyl}phenyl)methanamine. Preliminary assays have suggested that this compound exhibits moderate inhibitory activity against certain enzymes involved in metabolic pathways. If these findings are validated in further studies, they could pave the way for its use as a lead compound in drug discovery programs targeting various diseases.
In conclusion, (3-{(oxolan-2-yl)methoxymethyl}phenyl)methanamine is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methods and analytical techniques, positions it as an important molecule for future research and development efforts.
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